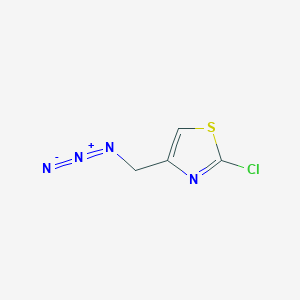

4-(Azidomethyl)-2-chloro-1,3-thiazole

Description

4-(Azidomethyl)-2-chloro-1,3-thiazole (CAS: 1344278-03-0) is a heterocyclic compound featuring a thiazole core substituted with an azidomethyl group at the 4-position and a chlorine atom at the 2-position. Its molecular formula is C₄H₃ClN₄S, with a molecular weight of 174.62 g/mol. The azidomethyl (-CH₂N₃) group confers unique reactivity, enabling applications in click chemistry and bioorthogonal ligation . The chlorine substituent enhances electrophilicity, influencing its reactivity in substitution reactions. This compound is cataloged as a building block in medicinal chemistry and materials science due to its versatility in synthesizing functionalized thiazole derivatives .

Properties

IUPAC Name |

4-(azidomethyl)-2-chloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXSEELWDSHBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-chloro-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with azidomethyl reagents. One common method is the nucleophilic substitution reaction where 2-chloro-1,3-thiazole is treated with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction results in the substitution of the chlorine atom with an azidomethyl group.

Industrial Production Methods

Industrial production of 4-(Azidomethyl)-2-chloro-1,3-thiazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process, given the potentially hazardous nature of azide compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-chloro-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Cycloaddition: Alkynes in the presence of a copper catalyst.

Reduction: Lithium aluminum hydride or hydrogen with a palladium catalyst.

Major Products Formed

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

4-(Azidomethyl)-2-chloro-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-chloro-1,3-thiazole involves its reactivity towards nucleophiles and electrophiles. The azide group can participate in cycloaddition reactions, forming stable triazole rings. Additionally, the compound can undergo reduction to form amines, which can further react with various electrophiles to form new compounds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Thiazole derivatives with azidomethyl and halogen substituents exhibit distinct physicochemical and reactive properties. Key comparisons include:

Key Observations :

- Electrophilicity : The chlorine atom in 4-(azidomethyl)-2-chloro-1,3-thiazole enhances reactivity in nucleophilic substitutions compared to ethyl-substituted analogues .

- Lipophilicity : Ethyl substitution increases LogD, improving membrane permeability in drug design .

- Biological Activity : Amide-linked thiazoles (e.g., 2-chloro-N-(1,3-thiazol-2-yl)benzamide) exhibit anti-inflammatory properties, whereas azidomethyl derivatives are more suited for synthetic applications .

Functional Analogues: Heterocyclic Hybrids

Thiazole cores are often hybridized with other heterocycles to modulate bioactivity:

Key Comparisons :

- Bioactivity : Thiazole-oxadiazole hybrids show potent cytotoxicity, while triazole-thiazole derivatives target enzymatic pathways (e.g., α-glucosidase inhibition) .

- Corrosion Inhibition : Triazole-thiadiazole derivatives outperform azidomethyl-thiazoles in acidic corrosion inhibition, likely due to synergistic π-electron interactions .

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.